Uru-TK II is synthesized through solid-phase peptide synthesis, a method that allows for the precise assembly of amino acids to form peptides. This compound falls under the classification of bioactive peptides, which are known for their roles in cell signaling and modulation of biological activities.
The synthesis of Uru-TK II primarily employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
For industrial production, automated peptide synthesizers are utilized to enhance throughput and ensure consistency. Purification typically involves high-performance liquid chromatography, followed by lyophilization for storage.
Uru-TK II undergoes several chemical reactions that are essential for its functionality:
These reactions are crucial for studying the stability and activity of Uru-TK II in various environments.
Uru-TK II exerts its effects primarily through interaction with cell membranes. The mechanism involves:
Molecular targets include membrane phospholipids and proteins, with pathways related to membrane destabilization being critical for its action.
Uru-TK II exhibits several notable physical and chemical properties:
These properties are vital for understanding how Uru-TK II behaves in biological systems .
Uru-TK II has diverse applications across multiple fields:
The versatility of Uru-TK II makes it a valuable compound in both academic research and practical applications .
The gene encoding Urechistachykinin precursors in Urechis unicinctus (echiuroid worm) is organized into multiple exons that undergo complex alternative splicing, generating transcript diversity that ultimately expands the functional repertoire of mature peptides. Genomic analyses reveal that the precursor gene contains conserved regions encoding the signature C-terminal motif –Phe-X-Gly-Y-Arg-NH₂ (where X and Y are variable residues), flanked by proteolytic processing sites. The transcriptional regulation of this locus is responsive to physiological stimuli, with upstream regulatory elements including stress-responsive and tissue-specific promoters [2].
RNA processing generates distinct preprohormone isoforms through alternative splicing events, particularly in regions encoding spacer sequences between bioactive peptides. In U. unicinctus, four Uru-TK peptides (I-IV) are derived from a single precursor gene. Uru-TK II specifically possesses the sequence Ala-Phe-Arg-Gly-Leu-Arg-NH₂, showcasing residue variations at the X and Y positions of the core motif [2]. Transcript complexity is further amplified through non-canonical splice sites (e.g., non-GT-AG boundaries), though canonical sites dominate highly expressed isoforms.
Table 1: Urechistachykinin Isoforms from U. unicinctus
Isoform | Full Amino Acid Sequence | Structural Motif |
---|---|---|
Uru-TK I | Ala-Phe-Tyr-Gly-Val-Arg-NH₂ | –Phe-Tyr-Gly-Val-Arg-NH₂ |
Uru-TK II | Ala-Phe-Arg-Gly-Leu-Arg-NH₂ | –Phe-Arg-Gly-Leu-Arg-NH₂ |
Uru-TK III | Lys-Phe-His-Gly-Leu-Arg-NH₂ | –Phe-His-Gly-Leu-Arg-NH₂ |
Uru-TK IV | Asp-Phe-Val-Gly-Leu-Arg-NH₂ | –Phe-Val-Gly-Leu-Arg-NH₂ |
The biosynthesis of bioactive Uru-TK II involves tightly regulated post-translational processing of the precursor protein (prepro-Urechistachykinin) within secretory vesicles of neural and gut tissues. This multi-step enzymatic cascade begins with endoproteolytic cleavage at monobasic residues (arginine), as evidenced by peptide isolation studies from echiuroid nerve tissue extracts. These cleavages are mediated by subtilisin-like proprotein convertases (e.g., kexin-like enzymes), which recognize conserved motifs adjacent to Uru-TK domains [4].
Following endoproteolysis, carboxypeptidase E-like exopeptidases remove C-terminal basic residues, leaving a glycine-extended intermediate. The mature C-terminal amide (–Arg-NH₂ for Uru-TK II) is then installed by peptidylglycine α-amidating monooxygenase (PAM), which catalyzes a two-step reaction: hydroxylation of glycine followed by dealkylation. This amidation is critical for receptor binding and biological activity. Tribasic processing sites (e.g., Lys-Lys-Arg) observed in related invertebrate tachykinin precursors may facilitate alternative processing pathways, though monobasic sites dominate in Urechistachykinin maturation [2] [4].
Additionally, N-terminal elongation variants occur due to incomplete processing at dibasic residues (e.g., Lys-Arg), analogous to vertebrate neuropeptide γ. These longer forms may serve as biological reservoirs for generating active peptides upon demand, though their functional significance in echiuroids remains under investigation [2].
Uru-TK II exhibits significant sequence plasticity across echiuroid lineages, reflecting adaptations to niche-specific physiological demands. While the C-terminal motif –Phe-X-Gly-Y-Arg-NH₂ is evolutionarily conserved, residue variations at positions 7 (X) and 9 (Y) modulate receptor selectivity and functional potency. In U. unicinctus, Uru-TK II carries Arg⁷ and Leu⁹, whereas homologs in related species display substitutions:
Table 2: Cross-Species Variations in Uru-TK II-like Peptides
Species | Phylum | Peptide Sequence | Variable Residues (X/Y) |
---|---|---|---|
Urechis unicinctus | Echiura | Ala-Phe-Arg-Gly-Leu-Arg-NH₂ | X=Arg; Y=Leu |
Octopus vulgaris | Mollusca | Glu-Phe-Arg-Gly-Leu-Arg-NH₂ | X=Arg; Y=Leu |
Cancer borealis | Arthropoda | Gly-Phe-Ser-Gly-Leu-Arg-NH₂ | X=Ser; Y=Leu |
Locusta migratoria | Arthropoda | Asp-Phe-Asp-Gly-Phe-Arg-NH₂ | X=Asp; Y=Phe |
Structural analyses reveal that hydrophobic substitutions at position Y (e.g., Leu, Phe) enhance stability in marine environments, while charged residues at X (e.g., Arg, Asp) influence receptor docking efficiency. Notably, Uru-TK II orthologs in cephalopods (Octopus) retain identical X/Y residues to echiuroids, suggesting convergent evolution in aqueous habitats. In contrast, arthropod isoforms (e.g., locust tachykinin-related peptides) exhibit greater divergence, likely reflecting terrestrial adaptations [2].
Alternative splicing and differential promoter usage further contribute to isoform diversity. For example, some lineages express elongated Uru-TK II variants with N-terminal extensions cleaved at dibasic sites (Lys/Arg-Arg), analogous to neuropeptide K in mammals. These variants exhibit distinct tissue distribution patterns—shorter forms dominate in neural tissues, while extended isoforms localize to gut endocrine cells [2]. This functional segregation suggests subfunctionalization of isoforms across the nervous and digestive systems.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0